molecular formula C13H10FNO3 B2886326 5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid CAS No. 1351763-25-1

5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid

Cat. No.: B2886326
CAS No.: 1351763-25-1
M. Wt: 247.225
InChI Key: ZBCLKJYGVDTYIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid is unique due to the presence of both the fluorine atom and the pyridine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-2-(pyridin-4-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-10-1-2-12(11(7-10)13(16)17)18-8-9-3-5-15-6-4-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCLKJYGVDTYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351763-25-1
Record name 5-fluoro-2-(pyridin-4-ylmethoxy)benzoic acid
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